1-Diamantaneacetic acid
Description
Historical Context of Diamantane Chemistry and Structural Evolution
The story of 1-diamantaneacetic acid is rooted in the broader history of diamantane, the second member of the diamondoid series. Diamondoids are hydrocarbons whose carbon frameworks are superimposable on the diamond crystal lattice. The first and simplest diamondoid, adamantane (B196018), was discovered in petroleum in 1933, sparking interest in polyhedral organic compounds. beilstein-journals.org
Diamantane (C₁₄H₂₀), also known as congressane, was first synthesized in 1965 through an aluminum halide-catalyzed isomerization of norbornene photodimers, albeit in a mere 1% yield. vulcanchem.com This synthesis was a significant challenge posed to chemists at the 1963 IUPAC Congress in London, from which its moniker "congressane" was derived. vulcanchem.com Shortly after its synthesis, in 1966, diamantane was also isolated from high-boiling fractions of crude oil. vulcanchem.com The development of more efficient synthetic routes, such as the rearrangement of tetrahydro-Binor-S, later made diamantane more accessible for chemical exploration. nih.gov
The structural elucidation of diamantane revealed a rigid cage composed of two fused adamantane units. This structure possesses two distinct types of tertiary bridgehead carbons: four medial positions (including C1) and two apical positions (C4 and C9). This structural differentiation is crucial as it dictates the regioselectivity of functionalization reactions, leading to different isomers with distinct properties. The development of methods to selectively introduce functional groups, like the acetic acid moiety in this compound, marked a significant evolution in diamantane chemistry, allowing for the tailored design of complex molecular architectures. researchgate.net
Significance of Cage Hydrocarbons in Contemporary Chemical Science
Cage hydrocarbons, particularly the diamondoids like adamantane and diamantane, are recognized as important molecular building blocks in modern chemical science. medium.comd-nb.info Their rigid, sterically demanding, and highly symmetric three-dimensional structures impart unique physicochemical properties to their derivatives.
Key attributes and applications include:
Materials Science: The inherent rigidity and thermal stability of the diamondoid core make these compounds valuable for creating high-performance polymers. google.com Diamantane-based polymers exhibit high glass transition temperatures and chemical resistance. google.com Functionalized diamondoids are also used as seeding molecules for diamond growth and as components in the fabrication of nanostructured devices like electron emitters and sensors. uni-giessen.deuni-giessen.de
Medicinal Chemistry: The lipophilic and rigid nature of the cage structure is a desirable feature in drug design. Incorporating cage hydrocarbons can improve a drug's metabolic stability, membrane permeability, and binding affinity. thieme-connect.com Adamantane derivatives like amantadine (B194251) and memantine (B1676192) are established drugs, and the broader class of polycyclic hydrocarbons is being explored for antiviral and other therapeutic applications. researchgate.netias.ac.in
Nanotechnology: As precisely defined nanometer-sized molecules (0.5–2 nm), diamondoids serve as programmable building blocks for nanotechnology. d-nb.inforesearchgate.net They can be used as templates for zeolite crystallization and in DNA-directed assembly to create novel nanostructures. google.com Thiol-functionalized diamondoids, for example, can self-assemble on gold surfaces, providing a method for creating ordered molecular monolayers. uni-giessen.de
The acetic acid functional group on this compound provides a crucial attachment point, enabling the covalent integration of the rigid diamantane scaffold into these advanced material and biomedical systems.
Research Landscape and Trajectories for this compound
Current research involving this compound is primarily situated within the broader context of developing functionalized diamondoids for specific applications. The focus lies on leveraging the unique properties of the diamantane cage, with the carboxylic acid group serving as a key enabler for synthesis and assembly.
A significant area of investigation is the synthesis of diamondoid carboxylic acids and their derivatives. medium.comresearchgate.net Research has focused on developing procedures for the selective carboxylation and acylation of diamondoid cages. For instance, methods for preparing apical diacetic acids of diamantane have been elaborated, starting from the corresponding alcohols or bromides. researchgate.net While much of the literature discusses the synthesis of apical (4-position) derivatives, the principles can be adapted for medial isomers like this compound. researchgate.netresearchgate.net The challenge often lies in controlling the regioselectivity of the reaction, as the relative stability of carbocation intermediates at different bridgehead positions can influence the final product distribution. researchgate.netresearchgate.net
Future trajectories for this compound and related compounds are pointed towards several key areas:
Advanced Polymers: As a bifunctional monomer (with the potential for a second functional group on the cage), it can be incorporated into polyesters and polyamides to create materials with enhanced thermal and mechanical properties.
Supramolecular Chemistry: The carboxylic acid group is ideal for forming hydrogen bonds or coordinating with metal ions, enabling the construction of metal-organic frameworks (MOFs) and other self-assembled supramolecular structures.
Bioconjugation: The acid can be readily converted to an activated ester or amide, allowing it to be conjugated to peptides, proteins, or other biomolecules. This is a strategy to improve the properties of peptidomimetic drugs. thieme-connect.com
The synthesis of amino acids derived from diamantaneacetic acid, such as L-Diamantanealanine, is also an active area of research, highlighting its potential as a precursor for novel, sterically hindered amino acids for peptide synthesis. uni-giessen.de
Theoretical Frameworks for Understanding Diamantane-Derived Compounds
Theoretical and computational chemistry provides essential tools for understanding the structure, stability, and reactivity of diamantane-derived compounds like this compound. Density Functional Theory (DFT) and other quantum mechanical methods are widely used to predict various properties.
Computational studies have been instrumental in elucidating the relative stabilities of different isomers of functionalized diamantanes. For example, calculations show that medial diamondoid cations (like the one formed by removing a hydride from the C1 position) are generally more stable than apical cations due to more effective charge distribution across the cage. researchgate.netresearchgate.net This theoretical insight explains why reactions proceeding through carbocation intermediates under thermodynamic control often favor substitution at the medial position. researchgate.net
Conversely, reactions that proceed via other mechanisms, such as single-electron transfer (SET), can lead to a preference for the apical position. researchgate.net Theoretical calculations of diamondoid radical cations show that they form highly delocalized structures with elongated peripheral C-H bonds, which can rationalize the observed selectivity in SET reactions. researchgate.net
Furthermore, computational methods are used to predict:
Electronic Properties: DFT calculations can determine the HOMO-LUMO gap, ionization potentials, and electron affinities. Studies have shown that functionalization significantly impacts these properties; for example, attaching electron-donating or electron-withdrawing groups can tune the bandgap.
Spectroscopic Properties: Theoretical calculations of vibrational frequencies are used to assign peaks in experimental Raman and IR spectra, helping to confirm the structure and substitution pattern of synthesized derivatives. ias.ac.in
Strain Energies: The strain energy of the diamondoid cage can be calculated, providing insight into its thermodynamic stability. researchgate.net For the most symmetrical diamondoids, the strain per carbon atom tends to decrease as the cage size increases. researchgate.net
These theoretical frameworks are indispensable for predicting the outcomes of synthetic reactions and for designing new diamantane-based molecules with targeted properties.
Data Tables
Table 1: Physicochemical Properties of Diamantane and this compound
| Property | Diamantane | This compound | Source |
| Molecular Formula | C₁₄H₂₀ | C₁₆H₂₂O₂ | vulcanchem.com |
| Molar Mass | 188.31 g/mol | 246.34 g/mol | vulcanchem.com |
| Appearance | White crystalline solid | Not specified | vulcanchem.com |
| Melting Point | 244-245 °C | Not specified | vulcanchem.com |
Table 2: Regioselectivity in Diamantane Functionalization
| Reaction Type | Preferred Position | Rationale | Source |
| Electrophilic Substitution (Thermodynamic Control) | Medial (e.g., C1) | Higher stability of the medial carbocation intermediate. | researchgate.netresearchgate.net |
| Single-Electron Transfer (SET) Oxidation | Apical (e.g., C4) | Formation of delocalized radical cations with elongated apical C-H bonds. | researchgate.net |
| Radical Abstraction | Mixture of Tertiary Positions | Low selectivity due to small differences in the stability of diamondoidyl radicals. | researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C16H22O2 |
|---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetic acid |
InChI |
InChI=1S/C16H22O2/c17-15(18)7-16-6-9-2-11-10-1-8(4-13(11)16)5-14(16)12(10)3-9/h8-14H,1-7H2,(H,17,18) |
InChI Key |
OQPFXHVZEDAMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Diamantaneacetic Acid and Its Precursors
Retrosynthetic Analysis of the Diamantane Core and Carboxylic Acid Functionality
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. egrassbcollege.ac.inicj-e.orgamazonaws.com For 1-diamantaneacetic acid, the primary disconnection breaks the carbon-carbon bond between the diamantane cage and the acetic acid's carboxyl group.
This initial disconnection suggests a synthetic route starting from a functionalized diamantane, such as a 1-diamantyl synthon (e.g., a cation or radical) and a two-carbon synthon representing the acetic acid side chain. A common synthetic equivalent for the 1-diamantyl cation is 1-hydroxydiamantane or 1-bromodiamantane, which can be generated from the parent hydrocarbon. amazonaws.comyoutube.com
A deeper retrosynthetic step involves the deconstruction of the diamantane cage itself. Diamantane is the second member of the diamondoid series, and its high thermodynamic stability is the driving force for its synthesis via rearrangement. wikipedia.orgarxiv.org The cage can be retrosynthetically disassembled into various less stable C₁₄H₂₀ polycyclic hydrocarbon isomers. The most successful synthetic strategies have identified precursors like tetrahydro-Binor-S as ideal starting materials, as they efficiently rearrange into the desired diamantane structure under acid catalysis. wikipedia.orgresearchgate.net
Generation of the Diamantane Skeleton via Skeletal Rearrangement Reactions
The synthesis of the diamantane framework is a classic example of a thermodynamically controlled reaction, where less stable polycyclic precursors isomerize into the diamond-like cage structure. arxiv.org This transformation is typically induced by powerful acid catalysts that facilitate a complex cascade of carbocationic 1,2-hydride and alkyl shifts. nih.gov
The first successful, albeit low-yield (1%), synthesis of diamantane was achieved in 1965 through the aluminum halide-catalyzed isomerization of norbornene photodimers. wikipedia.org This foundational work, pioneered by chemists like Paul von Ragué Schleyer, demonstrated the feasibility of using Lewis acids to drive the rearrangement of strained hydrocarbons toward the more stable diamondoid architecture. arxiv.orgnih.gov
Subsequent research focused on identifying more efficient precursors and catalysts. The rearrangement of trans-tetrahydro-Binor-S using aluminum bromide was found to produce diamantane in significantly higher yields. researchgate.netgoogle.com Further advancements led to the use of superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H) often in combination with antimony pentafluoride (SbF₅), which can isomerize various C₁₄H₂₀ hydrocarbons to diamantane in near-quantitative yields under mild conditions. d-nb.infobeilstein-journals.org More recently, ionic liquids like [Et₃NH]⁺[Al₂Cl₇]⁻ have been employed as effective catalysts, offering high yields and potentially simpler reaction workups. researchgate.netresearchgate.netacs.org
Table 1: Comparison of Catalytic Systems for Diamantane Synthesis
| Precursor | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Norbornene photodimers | AlCl₃ | Reflux | ~1% | wikipedia.org |
| Tetrahydro-Binor-S | AlBr₃ | Cyclohexane (B81311), reflux | ~70% | researchgate.netgoogle.com |
| endo,endo-Heptacyclotetradecane | 98% H₂SO₄ | Cyclohexane, 20°C, 15h | 65% | d-nb.info |
| Isomeric C₁₄H₂₀ hydrocarbons | CF₃SO₃H/B(OSO₂CF₃)₃ | Not specified | up to 99% | beilstein-journals.org |
| endo-endo-Hexacyclotetradecane | [Et₃NH]⁺[Al₂Cl₇]⁻ | 50°C, 8h | 92% | google.com |
Optimization of the rearrangement process has been crucial for making diamantane and its derivatives accessible for further applications. Key factors influencing the reaction's efficiency include the choice of acid catalyst, solvent, temperature, and reaction time. The move from traditional Lewis acids like AlCl₃, which often required prolonged reaction times at high temperatures, to superacid systems or ionic liquids has enabled the synthesis to proceed under much milder conditions with improved yields. google.comaiche.org For example, using superacidic catalysts can lead to near-quantitative conversion of precursors to diamantane. d-nb.infobeilstein-journals.org
The development of one-pot hydroisomerization methods has further streamlined the synthesis. A notable method involves the direct treatment of binor-S (the norbornadiene dimer) with concentrated sulfuric acid, which serves as both the hydrogenation and isomerization catalyst, affording diamantane in a single step with a 65% yield. d-nb.infonih.gov The choice of solvent can also be critical; solvents like cyclohexane or carbon disulfide are often used, and in some cases, the reaction can be performed under solvent-free conditions. wikipedia.orgaiche.org
Introduction of the Carboxylic Acid Moiety to Diamantane Structures
Once the diamantane skeleton is obtained, the next phase is the introduction of the acetic acid functional group at the C-1 (apical) position. This can be accomplished through direct functionalization methods or, more commonly, via multi-step sequences starting from a pre-functionalized diamantane.
Directly attaching an acetic acid group to the diamantane cage in a single step is a significant synthetic challenge. However, methods have been developed for the direct introduction of a carboxylic acid group (-COOH), which can then be homologated. The Koch-Haaf reaction is a powerful method for the carboxylation of tertiary C-H bonds. While highly effective for adamantane (B196018), its application to diamantane must account for the different reactivities of the apical and medial positions. sorbonne-universite.fr
A more direct route to diamondoid acetic acids is the Bott reaction. This method involves the reaction of a diamondoid alcohol or bromide with 1,1-dichloroethylene in a strong acid medium, such as sulfuric acid, to directly install the -CH₂COOH group. researchgate.net This approach is particularly valuable as it provides the desired acetic acid derivative in a single, efficient transformation from a suitable precursor. researchgate.net
A more versatile and frequently employed strategy involves the conversion of a stable, easily prepared diamantane derivative, such as 1-bromodiamantane or 1-hydroxydiamantane, into this compound. sorbonne-universite.frresearchgate.net The synthesis of these precursors is well-established. For instance, chlorination of diamantane can yield a mixture of 1- and 4-chlorodiamantane, which can be separated and hydrolyzed to the corresponding alcohols. wikipedia.org
Starting from these precursors, several synthetic routes can be envisioned. One established procedure for creating diamondoid acetic acids involves the radical addition of methyl acrylate (B77674) to a diamondoid halide, followed by hydrolysis of the resulting ester to yield a propionic acid derivative. researchgate.net While this yields a propionic acid, similar principles can be applied in other radical-based C-C bond-forming reactions.
A more direct synthesis of the acetic acid derivative from a diamondoid alcohol involves the aforementioned Bott reaction. researchgate.net This multi-step approach, starting from the parent hydrocarbon, is summarized in the table below.
Table 2: Illustrative Multi-Step Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Diamantane | ClSO₃H | 1-Chlorodiamantane | Good | wikipedia.org |
| 2 | 1-Chlorodiamantane | H₂O, hydrolysis | 1-Hydroxydiamantane | Good | wikipedia.org |
| 3 | 1-Hydroxydiamantane | CH₂=CCl₂, H₂SO₄ | This compound | Moderate | researchgate.net |
This sequence highlights the utility of converting the stable hydrocarbon into a more reactive functionalized intermediate that can then undergo C-C bond formation to build the final acetic acid product. The development of these varied synthetic methodologies has been instrumental in allowing for the exploration of this compound and its derivatives in various fields of science.
Advanced Synthetic Techniques and Reagents for C-C Bond Formation
The introduction of the acetic acid moiety onto the diamantane framework at the 1-position (a medial, tertiary carbon) necessitates robust carbon-carbon bond-forming reactions. The primary strategies involve the carboxylation of a suitable precursor, typically derived from 1-hydroxydiamantane or 1-bromodiamantane.
One of the most effective and well-documented methods for this transformation is the Koch-Haaf reaction . wikipedia.orgresearchgate.netorganicchemistrytutor.com This acid-catalyzed carbonylation process is particularly well-suited for the synthesis of tertiary carboxylic acids. wikipedia.org In this reaction, a tertiary alcohol, such as 1-hydroxydiamantane, is treated with a strong acid, typically sulfuric acid, to generate a stable carbocation at the bridgehead position. This carbocation is then trapped by carbon monoxide, which can be supplied under pressure or generated in situ from formic acid. wikipedia.orgorganicchemistrytutor.com The resulting acylium ion is subsequently hydrolyzed to yield the desired carboxylic acid. The use of formic acid in the Koch-Haaf reaction offers a more convenient laboratory-scale alternative to handling highly toxic carbon monoxide gas under high pressure. wikipedia.org A German patent describes the reaction of 1-hydroxydiamantane with formic acid in concentrated sulfuric acid, followed by extraction, to produce this compound. google.com
Another powerful technique for C-C bond formation is the carboxylation of a Grignard reagent . masterorganicchemistry.comucalgary.catransformationtutoring.com This method begins with the preparation of an organometallic intermediate, 1-diamantylmagnesium bromide, from 1-bromodiamantane and magnesium metal. This highly nucleophilic Grignard reagent then reacts with a suitable electrophile, in this case, carbon dioxide (often in the form of dry ice), to form a magnesium carboxylate salt. ucalgary.ca Subsequent acidification with a strong aqueous acid protonates the salt to afford this compound. ucalgary.calibretexts.org This method is advantageous as it builds the carboxylic acid group in a two-step sequence from a readily accessible halide precursor.
The precursors themselves are synthesized through various methods. 1-Bromodiamantane can be prepared in high yield by the direct bromination of diamantane. acs.org For instance, reacting diamantane with neat bromine at 25°C has been shown to produce 1-bromodiamantane in high yield. acs.org More advanced methods for the analogous bromination of adamantane, which can be conceptually applied to diamantane, utilize reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a solvent such as chloroform, which can achieve yields of up to 91%. google.com
1-Hydroxydiamantane can be synthesized through the nitroxylation of diamantane followed by hydrolysis. researchgate.net A high-yielding (over 90%) method involves direct nitroxylation and subsequent isomerization in sulfuric acid. researchgate.net
Table 1: Synthesis of this compound Precursors
| Precursor | Starting Material | Reagents and Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 1-Bromodiamantane | Diamantane | Neat bromine, 25°C | High | acs.org |
| 1-Bromoadamantane (analogous) | Adamantane | 1,3-Dibromo-5,5-dimethylhydantoin, Chloroform, 65°C | 91 | google.com |
Efficiency and Atom Economy in this compound Synthesis
The Koch-Haaf reaction , while effective, generally exhibits poor atom economy due to the use of stoichiometric amounts of strong acid (sulfuric acid) and the generation of byproducts. For the reaction of 1-hydroxydiamantane with formic acid in sulfuric acid:
C₁₄H₂₀O + HCOOH + H₂SO₄ → C₁₅H₂₀O₂ + H₂SO₄·H₂O
In this process, the sulfuric acid acts as both a catalyst and a dehydrating agent, and a significant mass of it is used relative to the substrate. Although the formic acid is fully incorporated into the product, the large excess of sulfuric acid, which is not part of the final product, drastically lowers the atom economy.
The Grignard reagent carboxylation route can offer a better atom economy, depending on how the Grignard reagent is prepared and the stoichiometry of the subsequent steps. The key C-C bond-forming step is:
C₁₄H₁₉MgBr + CO₂ → C₁₄H₁₉CO₂MgBr C₁₄H₁₉CO₂MgBr + H⁺ → C₁₅H₂₀O₂ + Mg²⁺ + Br⁻
Table 2: Comparison of Atom Economy for C-C Bond Forming Step
| Reaction | Equation | Theoretical Atom Economy (%) | Notes |
|---|---|---|---|
| Koch-Haaf Reaction | C₁₄H₂₀O + HCOOH → C₁₅H₂₀O₂ | 100% | This calculation only considers the ideal reaction of the alcohol and formic acid. It excludes the large mass of sulfuric acid used as a reagent and solvent, which would significantly lower the practical atom economy. |
| Grignard Carboxylation | C₁₄H₁₉MgBr + CO₂ → C₁₄H₁₉CO₂MgBr | 100% | This represents the carboxylation step itself where all atoms of CO₂ are incorporated. The overall process atom economy would be lower when considering the formation of the Grignard reagent and workup byproducts. |
Stereochemical Control in Diamantaneacetic Acid Synthesis
Stereochemistry is a critical consideration in the synthesis of many complex molecules. However, in the case of this compound, the issue of stereochemical control is simplified by the inherent structure of the parent molecule.
Diamantane (C₁₄H₂₀) possesses a rigid, highly symmetrical cage structure belonging to the D₃d point group. The molecule itself is achiral. When a single substituent, such as an acetic acid group, is introduced at the 1-position (a medial bridgehead), the resulting molecule, this compound, remains achiral . The 1-position lies on a plane of symmetry within the diamantane framework. Therefore, the synthesis of this compound does not produce enantiomers or diastereomers, and no specific methods for stereochemical control are required.
This lack of chirality is a distinct feature of substitution at the medial 1-position. It is important to note that functionalization at other, less symmetrical positions on the diamantane scaffold could lead to chiral derivatives, which would then necessitate stereoselective synthetic strategies. For the specific synthesis of this compound, however, the focus remains on regioselectivity—ensuring the functional group is introduced at the desired tertiary bridgehead position—rather than stereoselectivity. acs.org
Chemical Reactivity and Mechanistic Pathways of 1 Diamantaneacetic Acid
Acid-Base Equilibrium and Proton Transfer Dynamics within the Diamantane Framework
The reactivity of 1-diamantaneacetic acid is fundamentally governed by the properties of its carboxylic acid functional group, which is attached to a rigid, bulky, and non-polar diamantane cage. This unique structure influences its behavior in acid-base reactions.
Like other carboxylic acids, this compound acts as a weak acid in aqueous media, undergoing partial dissociation to yield a proton (hydronium ion) and a 1-diamantaneacetate anion. This equilibrium is central to its acidic character. byjus.comlibretexts.org
The strength of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. libretexts.org While specific experimental pKa values for this compound are not extensively documented, a reliable prediction can be made based on structurally similar compounds. For instance, the closely related 1-adamantanecarboxylic acid has a predicted pKa of approximately 4.86. chemicalbook.com The acidity of simple alkyl carboxylic acids, such as acetic acid, is also in this range (pKa ≈ 4.76). libretexts.org
The diamantane cage, being a large, non-polar alkyl framework, is expected to have a minimal inductive effect on the carboxyl group. Therefore, the pKa of this compound is anticipated to be very close to that of acetic acid and 1-adamantanecarboxylic acid, indicating it is a weak acid. The dissociation equilibrium is significantly influenced by the solvent. In polar protic solvents like water or ethanol, the acid can readily donate a proton, which is stabilized by solvent molecules. In non-polar, aprotic solvents, dissociation is far less favorable.
| Compound Name | Structure | pKa Value |
|---|---|---|
| Formic Acid | HCOOH | 3.77 |
| Acetic Acid | CH₃COOH | 4.76 |
| Benzoic Acid | C₆H₅COOH | 4.20 |
| 1-Adamantanecarboxylic Acid (Predicted) | C₁₀H₁₅COOH | 4.86 chemicalbook.com |
| This compound (Expected) | C₁₄H₁₉CH₂COOH | ~4.8 |
The proton transfer dynamics, which describe the rate and mechanism of proton movement, are influenced by the molecular environment. For this compound, the bulky cage structure does not directly participate in the proton transfer but its rigidity ensures a well-defined geometry at the reaction center. The transfer of the acidic proton to a solvent molecule like water is an extremely rapid process, governed by the formation and breaking of hydrogen bonds.
As a typical Brønsted-Lowry acid, this compound readily donates its carboxylic proton to Brønsted-Lowry bases. In a classic neutralization reaction with a strong base like sodium hydroxide (B78521) (NaOH), it forms water and the corresponding salt, sodium 1-diamantaneacetate. libretexts.org With weaker bases, such as ammonia (B1221849) or amines, it establishes an equilibrium, forming the respective ammonium (B1175870) 1-diamantaneacetate salt.
The general mechanism with a Brønsted base (B:) is a direct proton transfer: C₁₄H₁₉CH₂COOH + B: ⇌ C₁₄H₁₉CH₂COO⁻ + BH⁺
The carboxylic group of this compound can also interact with Lewis acids. The carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, donating an electron pair to a Lewis acid (e.g., BF₃, AlCl₃). This interaction forms a Lewis adduct, which makes the carbonyl carbon significantly more electrophilic and can be a key step in acid-catalyzed reactions involving the carboxyl group.
Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Center
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl group (-OH) is ultimately replaced by the nucleophile. libretexts.org However, the -OH group is a poor leaving group, so the carboxylic acid must first be activated.
Esterification is a common reaction of carboxylic acids. One of the most fundamental methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com
The mechanism for the Fischer esterification of this compound proceeds in several equilibrium steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to yield the final ester product and regenerate the acid catalyst.
Due to the steric bulk of the diamantane group, the rate of esterification may be slower than for less hindered carboxylic acids.
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature because the acid-base reaction to form a salt is much faster. To facilitate amide bond formation, the carboxylic acid must be activated using a coupling reagent. hepatochem.com This is a widely used strategy in organic synthesis. nih.gov
The general process involves converting the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents achieve this through different intermediates.
Carbodiimides (e.g., DCC, EDC): Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide, releasing a urea (B33335) byproduct (e.g., dicyclohexylurea). fishersci.it
Uronium/Aminium Reagents (e.g., HBTU, HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activate the carboxylic acid, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.net This activation facilitates the subsequent nucleophilic attack by the amine. These reagents are known for their high efficiency and for minimizing side reactions. bachem.com
| Reagent Class | Abbreviation | Full Name |
|---|---|---|
| Carbodiimides | DCC | Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | |
| Uronium/Aminium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | |
| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
Symmetrical acid anhydrides are typically not formed by direct dehydration of carboxylic acids unless under harsh industrial conditions. youtube.com A more common laboratory synthesis involves a two-step procedure. First, this compound is converted into a more reactive derivative, 1-diamantaneacetyl chloride. This is achieved by reacting the acid with an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com
The resulting 1-diamantaneacetyl chloride is a highly reactive acylating agent. It can then react with a carboxylate salt, such as sodium 1-diamantaneacetate (formed by reacting this compound with a base), via a nucleophilic acyl substitution reaction. The carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion to form the symmetric di(1-diamantaneacetyl) anhydride (B1165640).
The reactivity of the resulting anhydride is similar to but less vigorous than that of the corresponding acid chloride. libretexts.org It can react with nucleophiles like water (hydrolysis to the carboxylic acid), alcohols (to form an ester and a carboxylic acid), and amines (to form an amide and a carboxylic acid). openstax.orglibretexts.org
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of transformations. These reactions primarily involve reduction to alcohols or aldehydes and decarboxylation to form alkyl derivatives.
The reduction of the carboxylic acid group in this compound can lead to the formation of either primary alcohols or aldehydes, depending on the reducing agent and reaction conditions employed.
Reduction to Primary Alcohols: Carboxylic acids are generally resistant to reduction and require powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for the conversion of carboxylic acids to primary alcohols. libretexts.org The reaction with this compound would proceed via a nucleophilic acyl substitution mechanism, where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. This process occurs in two stages: an initial reaction to form a complex aluminum salt, followed by hydrolysis with a dilute acid to liberate the primary alcohol, 2-(1-diamantyl)ethanol. chemguide.co.ukresearchgate.net
Sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids directly. libretexts.orglibretexts.org
Interactive Table: Reagents for Reduction of Carboxylic Acids to Alcohols
| Reagent | Typical Solvent | Product from this compound | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 2-(1-diamantyl)ethanol | Powerful, non-selective reagent. researchgate.net |
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more susceptible to reduction than the starting carboxylic acid. chemguide.co.uk Therefore, the reaction cannot be stopped at the aldehyde stage using strong reducing agents like LiAlH₄. libretexts.org
To achieve this transformation, the carboxylic acid must first be converted into a more reactive derivative, such as an acid chloride. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 1-diamantylacetyl chloride. This acid chloride can then be reduced to the corresponding aldehyde, 1-diamantaneacetaldehyde, using a sterically hindered and less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org This reagent delivers only one hydride ion and its bulky nature prevents over-reduction of the aldehyde product. libretexts.org Another reagent used for the reduction of esters (which can be formed from the carboxylic acid) to aldehydes is Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent further reduction. libretexts.org
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For simple aliphatic carboxylic acids like this compound, this process typically requires harsh conditions or conversion to a suitable derivative to proceed via a radical pathway.
The Hunsdiecker Reaction: A classic method for achieving decarboxylative halogenation is the Hunsdiecker reaction. wikipedia.org This reaction involves treating the silver salt of the carboxylic acid with a halogen, typically bromine. alfa-chemistry.combyjus.com For this compound, this would involve first converting the acid to its silver salt (silver 1-diamantaneacetate) by reaction with silver oxide (Ag₂O). Subsequent treatment with bromine in an inert solvent like carbon tetrachloride (CCl₄) under reflux would yield 1-(bromomethyl)diamantane. byjus.comunacademy.com
The mechanism of the Hunsdiecker reaction is believed to proceed through a radical chain pathway: wikipedia.orgorganic-chemistry.org
Formation of Acyl Hypohalite: The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. unacademy.com
Homolytic Cleavage: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage upon heating to form an acyloxy radical and a bromine radical. byjus.com
Decarboxylation: The acyloxy radical rapidly loses a molecule of carbon dioxide to form a 1-diamantylmethyl radical.
Chain Propagation: The 1-diamantylmethyl radical reacts with another molecule of the acyl hypobromite or bromine to form the final product, 1-(bromomethyl)diamantane, and generate another radical to continue the chain.
Variations of this reaction, such as the Kochi reaction, use lead(IV) acetate (B1210297) and a lithium halide as reagents. wikipedia.org
Interactive Table: Key Decarboxylation Reactions
| Reaction Name | Reagents | Product from this compound | Key Intermediate |
|---|---|---|---|
| Hunsdiecker Reaction | Silver salt of the acid, Br₂ | 1-(bromomethyl)diamantane | 1-diamantylmethyl radical wikipedia.orgunacademy.com |
| Kochi Reaction | Pb(OAc)₄, LiCl | 1-(chloromethyl)diamantane | 1-diamantylmethyl radical wikipedia.org |
Electrophilic and Radical Functionalization of the Diamantane Cage
The diamondoid cage of this compound is composed of sp³-hybridized carbon atoms and is generally unreactive. However, functionalization can be achieved under conditions that generate highly reactive intermediates such as carbocations (electrophilic) or radicals. researchgate.net The diamantane cage possesses two types of tertiary bridgehead C-H bonds (apical and medial) and multiple secondary C-H bonds, which exhibit different reactivities.
Electrophilic Functionalization: Electrophilic reactions on the diamantane cage typically proceed through the formation of a diamantyl cation intermediate. researchgate.net Strong electrophiles and oxidants can facilitate these reactions. researchgate.net For instance, treatment of diamantane with strong acids like a mixture of nitric and sulfuric acid can lead to hydroxylation. The position of substitution is highly dependent on the reaction conditions. Reactions with strong electrophiles like bromine (Br₂) tend to favor substitution at the medial bridgehead position. dntb.gov.ua The stability of the resulting carbocation intermediate plays a crucial role, with cations closer to the center of the cage being more stable. researchgate.net The presence of the electron-withdrawing acetic acid group at the 1-position would likely deactivate the cage towards electrophilic attack, making functionalization more difficult than on unsubstituted diamantane.
Radical Functionalization: Direct C-H bond functionalization via a radical pathway is a powerful method for introducing substituents onto the diamantane cage. nih.gov These reactions typically involve a hydrogen atom abstraction step by a highly reactive radical species to form a diamantyl radical. nih.gov The stability of adamantyl and diamondoid radicals is lower than their corresponding carbocations because the rigid cage structure prevents the radical center from adopting a more stable planar geometry. nih.gov
Reactions with carbon-centered radicals can lead to mixtures of substituted products at both tertiary and secondary positions. dntb.gov.ua However, greater selectivity can be achieved with certain reagents. For example, single-electron transfer (SET) oxidation can generate radical cations as key intermediates, which can lead to highly selective functionalization. researchgate.netresearchgate.net For diamantane, oxidation with photoexcited 1,2,4,5-tetracyanobenzene has been shown to favor substitution at the apical C-H bridgehead position. researchgate.netdntb.gov.ua
Rearrangement Reactions Involving the Diamantane Scaffold
The diamantane scaffold is a highly rigid and thermodynamically stable polycyclic hydrocarbon. rsc.org Due to this inherent stability, rearrangement reactions of the diamantane cage itself are rare and require forcing conditions that can generate carbocationic intermediates within the cage structure.
While the parent diamantane is the most stable C₁₄H₂₀ isomer, rearrangements are more commonly observed in the synthesis of diamantane from other polycyclic precursors. For example, the synthesis of diamantane often involves the aluminum chloride-catalyzed rearrangement of various hydrogenated cyclopentadiene (B3395910) dimers and trimers. rsc.org
Once formed, the diamantane skeleton is resistant to rearrangement. However, functional groups attached to the cage can be induced to migrate under certain conditions, typically involving strong acids. For example, treatment of diamantanols with concentrated sulfuric acid can lead to equilibration between different isomers via carbocation intermediates. rsc.org It is conceivable that under strongly acidic conditions, the 2-(1-diamantyl)ethanol derived from the reduction of this compound could undergo dehydration and subsequent rearrangement, although breaking and reforming the cage structure itself is energetically unfavorable.
Derivatization Strategies and Design of 1 Diamantaneacetic Acid Analogues
Synthesis of Esters, Amides, and Anhydrides of 1-Diamantaneacetic Acid
The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of esters, amides, and anhydrides. These reactions are generally straightforward and proceed through well-established synthetic protocols.
Esters of this compound are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.
Amides are readily prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. The acyl chloride, formed by treating this compound with thionyl chloride or oxalyl chloride, can then be reacted with a primary or secondary amine to furnish the desired amide. Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate the direct condensation of the carboxylic acid with an amine.
Anhydrides of this compound can be prepared by reacting the carboxylic acid with a dehydrating agent, such as acetic anhydride (B1165640), or by the reaction of its corresponding acyl chloride with a carboxylate salt.
A summary of common synthetic methods for these derivatives is presented in the table below.
| Derivative | Reagents and Conditions | Product |
| Ester | R-OH, H₂SO₄ (catalytic), heat | 1-Diamantaneacetyl-OR |
| Amide | 1. SOCl₂, 2. R¹R²NH | 1-Diamantaneacetyl-NR¹R² |
| Amide | R¹R²NH, DCC | 1-Diamantaneacetyl-NR¹R² |
| Anhydride | Acetic Anhydride, heat | (1-Diamantaneacetyl)₂O |
Functionalization of the Diamantane Skeleton in this compound Derivatives
The introduction of halogen atoms or nitro groups onto the diamantane skeleton can alter the electronic properties and steric profile of this compound derivatives. Halogenation, typically bromination or chlorination, can be achieved using various reagents and conditions. For instance, bridgehead positions of the diamantane cage can be brominated using elemental bromine, often in the presence of a Lewis acid catalyst.
Nitro-functionalization of the diamantane core is generally more challenging due to the inert nature of the C-H bonds. However, under forcing conditions with strong nitrating agents, such as nitronium tetrafluoroborate, nitro groups can be introduced at specific positions on the diamantane skeleton.
The incorporation of alkyl and aryl groups onto the diamantane framework can enhance lipophilicity and introduce specific steric interactions. Friedel-Crafts alkylation and arylation reactions are common methods to achieve this. By treating a this compound derivative with an alkyl or aryl halide in the presence of a Lewis acid catalyst like aluminum chloride, these substituents can be appended to the diamondoid cage. The regioselectivity of these reactions is often directed by the steric accessibility of the bridgehead positions.
Preparation of Chiral this compound Derivatives
While this compound itself is achiral, its derivatives can be rendered chiral through appropriate synthetic design. The preparation of enantiomerically pure or enriched chiral derivatives is of significant interest for studying stereospecific interactions with biological targets.
Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved by employing chiral auxiliaries or catalysts. For instance, the carboxylic acid group of this compound can be coupled to a chiral auxiliary. Subsequent diastereoselective reactions on the diamantane skeleton, followed by removal of the auxiliary, can provide access to enantiomerically enriched products. Chiral catalysts can also be employed in reactions that introduce stereocenters onto the diamantane framework.
Conjugation of this compound with Biomolecules (e.g., amino acids, peptides)
The conjugation of this compound and its analogues to biomolecules, particularly amino acids and peptides, represents a significant strategy in medicinal chemistry and drug delivery. This approach leverages the unique physicochemical properties of the bulky, lipophilic diamantane cage to enhance the therapeutic potential of peptides and other bioactive molecules. The carboxylic acid moiety of this compound provides a convenient handle for covalent linkage to the amine groups present in amino acids and peptides, typically forming a stable amide bond.
Standard peptide coupling methodologies are commonly employed for this purpose. The reaction generally involves the activation of the carboxylic acid group of this compound to make it more susceptible to nucleophilic attack by the amino group of the biomolecule. Common coupling agents used in this process include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester and improve reaction efficiency. acs.orgrsc.org This active ester then readily reacts with the free amino group of an amino acid or a peptide to form the desired conjugate. researchgate.net The choice of solvent and reaction conditions is crucial to ensure the stability of the reactants and to maximize the yield of the conjugate. peptide.comethz.ch
The resulting adamantane-peptide conjugates can exhibit improved pharmacological properties. The adamantane (B196018) moiety can increase the lipophilicity of the peptide, which may enhance its ability to cross cell membranes and improve its bioavailability. mdpi.com Furthermore, the bulky nature of the diamantane cage can provide steric shielding, protecting the peptide from enzymatic degradation and thereby prolonging its half-life in vivo. nih.gov
An example of this strategy is the conjugation of adamantane derivatives to peptides to create self-assembling systems for therapeutic applications. For instance, an adamantane-peptide conjugate was designed to self-assemble into nanofibers upon activation by an enzyme expressed on the surface of Staphylococcus aureus. nih.gov These self-assembled structures could then disrupt the bacterial membrane, demonstrating a targeted antimicrobial effect. nih.gov In another application, adamantane-modified peptides have been used in conjunction with cyclodextrin-based nanoparticles for targeted drug delivery. The adamantane serves as a "guest" molecule that specifically binds to the "host" cyclodextrin, allowing for the controlled assembly and disassembly of drug-nanoparticle complexes. nih.gov
The table below summarizes examples of conjugation strategies involving adamantane carboxylic acid and biomolecules, which are analogous to the potential conjugations of this compound.
| Adamantane Derivative | Biomolecule | Coupling Method | Application of Conjugate | Reference |
| 1-Adamantanecarboxylic acid | Various proteins (e.g., GFP, β-gal, IgG) | EDC/NHS chemistry to form an N-hydroxysuccinimide ester (Ad-NHS) which reacts with surface amino groups of the proteins. | Intracellular delivery of proteins facilitated by a cell-penetrating peptide-cyclodextrin carrier. | acs.org |
| 1-Adamantanecarboxylic acid | Enzymes (e.g., β-galactosidase, glucose oxidase, horseradish peroxidase) | EDC/NHS chemistry to functionalize lysine (B10760008) residues on the enzyme surface. | Reversible enzyme immobilization on β-cyclodextrin-grafted chitosan (B1678972) beads for biocatalytic applications. | rsc.org |
| Adamantane-modified Resiquimod (R848) | Toll-Like Receptor 7/8 Agonist | Chemical modification of R848 with an adamantane moiety. | Supramolecular delivery to tumor-associated macrophages for cancer immunotherapy. | nih.gov |
| Adamantane-phosphorylated tetrapeptide | Nap-Phe-Phe-Lys-Tyr(H2PO3)-OH | Attachment of adamantane to the peptide. | Enzyme-instructed self-assembly for antibacterial applications against S. aureus. | nih.gov |
Incorporation into Supramolecular Assemblies and Frameworks
The rigid and lipophilic nature of the diamantane cage makes this compound and its derivatives excellent building blocks for the construction of supramolecular assemblies and frameworks. cymitquimica.com These organized structures are formed and held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and, most notably, host-guest interactions. nih.gov The study of these assemblies is a cornerstone of supramolecular chemistry, with wide-ranging applications in materials science, sensing, and drug delivery. rsc.org
A primary strategy for incorporating adamantane derivatives into supramolecular systems is through host-guest chemistry. The adamantane group acts as a highly effective "guest" that fits snugly within the hydrophobic cavity of various "host" molecules, particularly cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). rsc.orgresearchgate.net Cyclodextrins are macrocycles made of glucose units, and β-cyclodextrin is particularly well-suited for binding adamantane derivatives due to the complementary size and shape of its cavity, leading to the formation of stable 1:1 inclusion complexes. rsc.orgnih.gov The association constants for these complexes are typically in the range of 10³–10⁵ M⁻¹, indicating strong and specific binding. rsc.org
These host-guest interactions are the basis for creating larger, self-assembled structures. For example, polymers functionalized with adamantane groups can be cross-linked by the addition of cyclodextrins, forming hydrogels with tunable properties. researchgate.net The reversible nature of the host-guest bond allows for the development of "smart" materials that can respond to external stimuli.
Similarly, cucurbit[n]urils, which are pumpkin-shaped macrocycles, exhibit even stronger binding to adamantane guests than cyclodextrins, with association constants that can be several orders of magnitude higher. rsc.orgscispace.com This ultra-high affinity has been exploited to create highly stable supramolecular systems for applications such as drug delivery and the study of molecular recognition forces. rsc.orgnsf.gov
The carboxylic acid group of this compound can also participate in the formation of supramolecular structures through hydrogen bonding. In the solid state, adamantane carboxylic acids can form hydrogen-bonded dimers, which can then further organize into tapes, grids, or other architectures depending on the substitution pattern of the adamantane cage. nih.govresearchgate.net This self-assembly through hydrogen bonding, combined with the shape-directing properties of the diamantane core, allows for the rational design of complex crystal structures. nih.gov
The table below provides examples of supramolecular assemblies formed with adamantane derivatives, highlighting the types of host molecules and the nature of the resulting complexes.
| Guest Molecule (Adamantane Derivative) | Host Molecule | Complex Stoichiometry (Guest:Host) | Key Interactions | Application/Significance | Reference |
| 1-Adamantanecarboxylic acid (adm-1-COOH) | β-Cyclodextrin (β-CD) | 2:2 | Host-guest inclusion, Hydrogen bonding | Forms a dimeric complex within two CD cavities, relevant for nanomedicine design. | nih.gov |
| 1,3-Adamantanedicarboxylic acid (adm-1,3-diCOOH) | β-Cyclodextrin (β-CD) | 1:2 | Host-guest inclusion | A single guest molecule is encapsulated by two CD units. | nih.gov |
| Adamantane-based guests | Cucurbit researchgate.neturil (CB researchgate.net) | 1:1 | Host-guest inclusion, Ion-dipole interactions | Forms ultra-high affinity complexes, useful for drug delivery and computational studies. | scispace.com |
| Adamantane-carboxylic acid | 4,4′-Azopyridine | 2:1 | Hydrogen bonding, π-stacking | Forms three-component cocrystal assemblies organized into sheets. | nih.gov |
| 1-Admantanecarboxylic acid sodium salt (AdCA) | 1,10-Phenanthroline bridged bis(β-cyclodextrin)s | 1:1 | Host-guest inclusion, Metal coordination | Acts as a fluorescent sensor for Zn²⁺ ions. | rsc.org |
Computational Chemical Investigations of 1 Diamantaneacetic Acid Systems
Quantum Chemical Calculation Methodologies for Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its geometry, stability, and reactivity. For 1-diamantaneacetic acid, these methods can elucidate the interplay between the bulky, electron-donating diamantane cage and the electron-withdrawing carboxylic acid group.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. aps.orgimperial.ac.uk Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. aps.org This approach is particularly well-suited for studying the electronic properties of diamantane systems.
In the context of this compound, DFT calculations are used to determine the distribution of electron density across the molecule. This reveals how the electronegative oxygen atoms of the carboxylic acid group pull electron density away from the diamantane core, influencing the molecule's polarity and reactivity. By calculating the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic excitation properties. nih.gov
For diamantane derivatives, various DFT functionals (e.g., B3LYP, M06-2X, PBE0) combined with appropriate basis sets (e.g., 6-31G*, def2-TZVP) are employed to model their electronic structure accurately. nih.govmdpi.com DFT has been successfully used to show that in reactions of diamantane dimers, substitution patterns are governed by the stability of carbocation intermediates, which is an outcome of the electronic structure. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Description |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; indicates susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO; relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule, arising from the carboxylic acid group. |
| Note: These values are hypothetical examples generated for illustrative purposes, based on typical results for similar organic molecules. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on the principles of quantum mechanics and fundamental physical constants, without using experimental data for parametrization. rsc.orgnih.gov These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are known for their high accuracy, though they are often more computationally demanding than DFT. imperial.ac.uk
For this compound, ab initio calculations are crucial for obtaining a highly accurate, optimized molecular geometry. rsc.org The process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This provides precise predictions of bond lengths, bond angles, and dihedral angles. For instance, ab initio methods have been used to disprove previously reported long C-C bond lengths in related cage compounds, demonstrating their reliability. uni-giessen.de
Energy calculations using high-level ab initio methods provide a benchmark for the molecule's stability. The strain energy of the diamantane cage, which has been predicted and confirmed to be higher than that of adamantane (B196018), can be accurately quantified using these approaches. rsc.org For this compound, these calculations would precisely determine the energetic consequences of attaching the acetic acid group to the rigid diamondoid framework.
Table 2: Example of Optimized Geometry Parameters for this compound from Ab Initio Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(cage)-C(acid) | 1.54 Å |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O(H) | 1.36 Å |
| Bond Angle | C(cage)-C(acid)-C(=O) | 110.5° |
| Bond Angle | O=C-O(H) | 123.0° |
| Note: These values are hypothetical examples generated for illustrative purposes. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. researchgate.net MD simulations apply classical mechanics to calculate the trajectory of each atom in a system, providing a dynamic picture of molecular behavior. nih.govmdpi.com This is particularly useful for this compound, which combines a rigid core with a flexible side chain.
Conformational analysis of this compound via MD simulations would reveal the preferred orientations of the carboxylic acid group relative to the diamantane cage. It would also show how the molecule flexes and vibrates at different temperatures. researchgate.net
Furthermore, MD simulations are essential for understanding how this compound interacts with its environment. mdpi.com Simulations can model the molecule in different solvents to predict its solubility and the structure of the surrounding solvent shells. They are also used to study intermolecular interactions, such as the binding of diamantane derivatives to host molecules or biological receptors. chemrxiv.org For example, MD simulations could predict how this compound might dock into the active site of an enzyme, revealing key interactions like hydrogen bonds and van der Waals forces that stabilize the complex. mdpi.com
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. mdpi.com By modeling the reaction of this compound, researchers can gain a deep understanding of its reactivity.
For example, DFT calculations can be used to model the esterification of this compound. The simulation would trace the energetic profile of the reaction as the alcohol approaches, forms a tetrahedral intermediate, and then releases a water molecule. The highest point on this energy profile corresponds to the transition state, and its energy determines the reaction rate. Such studies have been performed for various reactions involving complex organic molecules, providing crucial mechanistic insights. mdpi.com These theoretical investigations can predict whether a reaction is likely to occur under certain conditions and can help in designing catalysts to lower the activation energy. researchgate.net
Computational Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Chemical Shifts)
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov
For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as the C=O stretch of the carboxylic acid or the characteristic C-H vibrations of the diamantane cage. Comparing the predicted spectrum with an experimental one helps to assign the observed peaks to specific vibrational modes. chalcogen.ro
Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound can be calculated. nih.govchalcogen.ro These calculations predict the resonance frequency for each unique carbon and hydrogen atom in the molecule. Given the complex, three-dimensional structure of the diamantane cage, these predictions are essential for assigning the correct signals in the experimental NMR spectrum, which is a primary method for structure elucidation in organic chemistry.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Data Type | Atom/Group | Predicted Value | Experimental Value |
| ¹³C NMR Shift | Carbonyl (C=O) | 175 ppm | 174 ppm |
| ¹H NMR Shift | Carboxyl (-COOH) | 12.1 ppm | 12.0 ppm |
| IR Frequency | C=O Stretch | 1715 cm⁻¹ | 1712 cm⁻¹ |
| IR Frequency | O-H Stretch | 3100 cm⁻¹ | 3095 cm⁻¹ |
| Note: These values are hypothetical examples generated for illustrative purposes to show the typical agreement between calculated and experimental data. |
In Silico Design and Screening of Novel this compound Derivatives
One of the most powerful applications of computational chemistry is in the in silico (i.e., computer-based) design and screening of new molecules with desired properties. mdpi.comnih.gov Starting with the this compound scaffold, computational methods can be used to explore a vast chemical space of potential derivatives for applications in medicine and materials science. arxiv.org
For drug discovery, for instance, a library of virtual derivatives could be created by modifying the carboxylic acid group (e.g., converting it to esters or amides) or by adding functional groups at other positions on the diamantane cage. uni-giessen.de These virtual compounds can then be rapidly screened for their potential to bind to a specific biological target using molecular docking simulations. mdpi.com This process prioritizes the most promising candidates for synthesis and experimental testing, saving significant time and resources. nih.gov Similarly, for materials science applications, derivatives can be designed to have specific electronic or physical properties, such as improved solubility or thermal stability. arxiv.org
Applications in Advanced Chemical Synthesis and Materials Science
Precursor in the Development of Advanced Materials
Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous polymers built from molecular subunits. wikipedia.orgnih.gov The structure of 1-diamantaneacetic acid, featuring a carboxylic acid group attached to a rigid diamondoid cage, makes it a prime candidate for use as an organic "linker" or "strut" in the synthesis of these advanced materials. wikipedia.orgvulcanchem.com
Metal-Organic Frameworks (MOFs) MOFs are composed of metal ions or clusters connected by organic ligands. wikipedia.org The carboxylic acid group of this compound can coordinate to metal centers, forming the extended one-, two-, or three-dimensional structures characteristic of MOFs. wikipedia.org The synthesis typically involves combining the organic linker (the acid) and a metal salt under solvothermal conditions. The bulky and rigid nature of the diamantane group is anticipated to create robust frameworks with high thermal stability and permanent porosity. vulcanchem.comnih.gov The specific geometry and size of the diamantane cage would direct the topology of the resulting framework, influencing its pore size and shape.
Covalent Organic Frameworks (COFs) COFs are constructed entirely from light elements linked by strong covalent bonds. nih.gov The synthesis often relies on dynamic covalent chemistry, such as the formation of imine, boroxine, or β-ketoenamine linkages, which allows for error correction and the formation of crystalline materials. nih.govnih.gov While this compound itself is not typically used for the most common COF linkages, it can be chemically modified into suitable building blocks. For example, it can be converted into diamine or dialdehyde (B1249045) derivatives of diamantane. These functionalized diamantane molecules can then undergo condensation reactions with complementary monomers to form crystalline, porous COF structures. rsc.org The inherent rigidity of the diamantane unit would contribute to the formation of a stable and porous framework. arxiv.org The synthesis of imine-linked COFs, for example, can be achieved under mild conditions using deep eutectic solvents based on acetic acid, which can act as both the solvent and the catalyst. rsc.org
Methodologies for Solid-State Characterization of Diamantane-Derived Materials
The characterization of the solid-state structure of materials derived from this compound is crucial for understanding and predicting their properties. This involves growing high-quality single crystals and analyzing their packing arrangements based on principles of supramolecular chemistry.
Crystallization Techniques for Single Crystal Growth
Obtaining single crystals of sufficient size and quality is a prerequisite for definitive structural analysis by X-ray diffraction. crystalpharmatech.com Several techniques can be employed for the crystallization of diamantane-derived materials.
Solution-Based Methods : This is the most common approach for organic compounds. It involves dissolving the material in a suitable "good" solvent and allowing the solvent to evaporate slowly. youtube.com For compounds with limited solubility, a solvent/anti-solvent system can be used. This involves dissolving the compound in a good solvent and carefully layering a miscible "poor" solvent on top, causing crystals to form at the interface. unifr.ch The choice of solvent is critical and can influence the resulting crystal form (polymorph). nih.gov For acidic compounds like this compound, adjusting the pH of the solution can also be a key parameter. unifr.ch
Vapor Phase Growth : This method involves subliming the material in a sealed tube under a temperature gradient. wikipedia.org The substance dissolves in the hotter region and diffuses to a colder zone where crystallization occurs. unifr.ch This technique is a good compromise between speed and crystal quality for diamondoids like adamantane (B196018) and is applicable to diamantane derivatives. wikipedia.org
Melt Growth : Techniques like the Bridgman-Stockbarger method involve melting the polycrystalline material and then slowly cooling it from a seed crystal. wikipedia.org While this can produce large crystals, it often results in lower crystalline quality for diamondoids compared to solution or vapor growth methods. wikipedia.org
Specialized Techniques : For complex systems, reactant diffusion can be used, where solutions of two reacting components are allowed to slowly mix, forming crystals of the product if it is insoluble. unifr.ch The use of hydrotropes—amphiphilic compounds that enhance the solubility of hydrophobic molecules in water—has also been successfully used to crystallize acidic compounds. scirp.org
Table 2: Comparison of Single Crystal Growth Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Slow Evaporation | Gradual removal of solvent from a saturated solution. youtube.com | Simple, widely applicable. | Can be slow, solvent choice is critical. |
| Solvent Layering | Diffusion of a poor solvent into a solution of the compound in a good solvent. unifr.ch | Good for compounds with moderate solubility, controlled growth. | Requires miscible solvents with different densities. unifr.ch |
| Vapor Sublimation | Sublimation of solid followed by deposition in a cooler region. wikipedia.org | Yields high-quality crystals, avoids solvent incorporation. | Requires thermally stable and volatile compounds. |
Supramolecular Chemistry Principles in Solid-State Packing
The solid-state arrangement of molecules, or crystal packing, is governed by a subtle interplay of non-covalent interactions. For diamantane derivatives, the cage structure itself plays a dominant role.
Host-Guest Chemistry : The adamantane and diamantane cages are recognized as excellent guest molecules in supramolecular chemistry, capable of forming stable inclusion complexes with host macrocycles like cyclodextrins and cucurbit[n]urils. nih.govirb.hr Specifically, the larger γ-cyclodextrin shows a preference for diamantane derivatives over the smaller adamantane ones. rsc.org The formation of these host-guest complexes can be a powerful tool to control solid-state assembly.
Dispersion and van der Waals Forces : Due to their bulky, saturated hydrocarbon structure, diamantane molecules readily engage in intermolecular London dispersion interactions. rsc.org These weak, non-directional forces are numerous and collectively strong, often dominating the self-assembly and packing of diamondoids, leading to the formation of closely packed structures. rsc.orguni-giessen.de The shape of the diamantane cage dictates how molecules fit together to maximize these contacts. acs.org
Molecular Shape and Symmetry : The rigid, symmetrical, and "gear-shaped" nature of diamantane can be exploited in designing "molecular machines" like molecular gyroscopes. pnas.org In these systems, the bulky diamantane acts as a rotator within a stator framework, and its packing environment must be sterically accommodating to allow for internal motion in the solid state. acs.orgpnas.org The efficiency of packing is often described by the Kitaigorodskii packing coefficient, with denser packing generally indicating a more stable crystal structure. acs.org
Design and Fabrication of Structured Materials (without detailing specific properties)
The design and fabrication of structured materials from this compound and its derivatives leverage the unique geometry of the diamondoid cage to achieve control over the material's architecture at the nanoscale.
Template-Directed Synthesis : One powerful fabrication method is the use of a template to guide the assembly of molecular building blocks. For example, linear-chain diamantane polymers have been synthesized via a template reaction where dihalogen-substituted diamantane precursors are polymerized within the hollow cavities of carbon nanotubes. uni-giessen.de This approach enforces a one-dimensional arrangement of the polymer chains.
Self-Assembly on Surfaces : Functionalized diamantane molecules can be designed to self-assemble into highly ordered two-dimensional structures on surfaces. Diamantanethiols, for instance, form different hexagonal packing superstructures when deposited on a gold surface. uni-giessen.de The final structure is a result of the interplay between molecule-molecule interactions (dominated by dispersion forces) and molecule-substrate interactions. rsc.org
Layer-by-Layer Assembly : This technique allows for the fabrication of multilayer heterostructures with precise control over the thickness and sequence of layers. researchgate.net Polyelectrolytes derived from diamantane-containing monomers could be used in a layer-by-layer self-assembly process, alternating with oppositely charged polymers to build up a structured thin film. researchgate.net
Hierarchical Systems Design : A more abstract design principle involves a systems approach that integrates processing, structure, and performance. researchgate.net This methodology allows for the rational design of materials with multiple levels of structural hierarchy. For diamantane-based materials, this could involve designing a molecule (like a functionalized this compound), predicting its self-assembly into a primary nanostructure (like a rod or sheet), and then designing a process to assemble these nanostructures into a larger, functional device architecture. researchgate.net
Future Directions and Emerging Research Avenues for 1 Diamantaneacetic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-diamantaneacetic acid and its derivatives has traditionally relied on multi-step processes. researchgate.net Future research will likely prioritize the development of more efficient and environmentally benign synthetic methodologies, aligning with the principles of green chemistry. sapub.orgrsc.org
One promising direction is the exploration of photocatalysis . Photocatalytic C-H functionalization has emerged as a powerful tool for the selective modification of complex molecules, including adamantane (B196018), a related diamondoid. nih.govrsc.org Applying similar strategies to diamantane could enable the direct introduction of an acetic acid moiety or a precursor group onto the diamantane cage, potentially reducing the number of synthetic steps and the generation of hazardous waste.
Biocatalysis also presents a compelling avenue for the sustainable synthesis of this compound and its derivatives. lew.ro The use of enzymes could offer high selectivity and milder reaction conditions compared to traditional chemical methods. While the application of biocatalysis to diamantane itself is a nascent field, the successful use of enzymes in the synthesis of other complex molecules suggests its potential applicability.
Furthermore, mechanochemistry , which utilizes mechanical force to drive chemical reactions, offers a solvent-free or low-solvent approach to synthesis. High-temperature ball milling has been successfully employed for the synthesis of diamondoid ethers, demonstrating its potential for creating complex diamondoid structures in a sustainable manner. irb.hr Investigating mechanochemical routes to this compound could lead to more environmentally friendly and efficient production methods.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Photocatalysis | Direct C-H functionalization, reduced step count, milder reaction conditions. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
| Mechanochemistry | Solvent-free or low-solvent, potential for novel reactivity. |
Exploration of Unconventional Reactivity and Catalytic Potential
The unique electronic and steric properties of the diamantane cage can give rise to unconventional reactivity. Future research is expected to explore these properties to unlock new applications for this compound. The cage's rigidity and electron-donating ability can influence the reactivity of the attached acetic acid group, potentially leading to novel transformations. researchgate.net
A significant area of future research lies in the catalytic potential of this compound and its derivatives. The bulky diamantane scaffold can be used to create sterically demanding ligands for transition metal catalysis. uq.edu.au For instance, diamantyl-substituted N-heterocyclic carbenes (NHCs) have been synthesized and utilized as ligands in palladium-catalyzed reactions, demonstrating the influence of the diamantane cage on catalytic activity. researchgate.net this compound could serve as a precursor for the synthesis of novel ligands, where the carboxylic acid group provides a handle for further functionalization or for anchoring the catalyst to a support.
Moreover, the potential for this compound to act as an organocatalyst is an intriguing possibility. The carboxylic acid moiety can participate in hydrogen bonding and proton transfer, while the diamantane cage provides a specific steric environment. This combination could be exploited in asymmetric catalysis and other selective transformations.
Integration with High-Throughput Experimentation and Automated Synthesis
To accelerate the discovery of new applications and optimize reaction conditions for this compound, the integration of modern automation and screening technologies is crucial. High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, using minimal amounts of material. rsc.org This approach could be invaluable in identifying optimal conditions for the synthesis of this compound and for exploring its reactivity in various chemical transformations.
Automated synthesis platforms , including flow chemistry systems, offer precise control over reaction parameters and enable the rapid and reproducible synthesis of compound libraries. nih.govmit.educhemrxiv.org While direct automated synthesis of this compound has not been extensively reported, the successful automated synthesis of other complex molecules, including peptides and drug candidates, highlights the potential of this technology. polyu.edu.hkrsc.org An automated flow synthesis setup could facilitate the efficient production of this compound and its derivatives, enabling more extensive research into their properties and applications.
| Technology | Application to this compound Research |
| High-Throughput Experimentation (HTE) | Rapid optimization of synthetic routes and exploration of reactivity. |
| Automated Synthesis | Efficient and reproducible production of this compound and its derivatives for further study. |
Advanced Computational Methodologies for Predictive Modeling and Materials Informatics
Computational modeling is a powerful tool for understanding and predicting the properties of molecules and materials. For this compound, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide valuable insights into its electronic structure, reactivity, and interactions with other molecules. mdpi.comarxiv.orgnih.govarxiv.org These computational methods can be used to predict the outcomes of chemical reactions, design novel catalysts based on the diamantane scaffold, and understand the self-assembly behavior of its derivatives. acs.orgnih.govdoi.org
The integration of computational data with experimental results is a key aspect of materials informatics . This data-driven approach can accelerate the discovery of new materials with desired properties. By building databases of the computed and experimental properties of this compound and its derivatives, researchers can use machine learning and other data analysis techniques to identify structure-property relationships and guide the design of new functional materials.
Synergistic Research at the Interface of Organic Chemistry and Materials Science
The unique properties of the diamantane cage make this compound an attractive building block for advanced materials. researchgate.netontosight.ai Future research will likely see a greater synergy between organic chemistry and materials science to exploit these properties.
In polymer chemistry , this compound can be used as a monomer to introduce the rigid and bulky diamantane unit into polymer chains. This can lead to polymers with enhanced thermal stability, mechanical strength, and specific optical or electronic properties. arxiv.org Diamantane derivatives have already been explored for applications in photoresists and other advanced polymers. uq.edu.au
Furthermore, the self-assembly of this compound derivatives into well-defined nanostructures is a promising area of research. rsc.org The interplay of the hydrophobic diamantane cage and the hydrophilic carboxylic acid group can drive the formation of micelles, vesicles, or other organized assemblies. These nanostructures could find applications in drug delivery, sensing, and the fabrication of nanomaterials. The use of diamantane derivatives in the formation of metal-organic frameworks (MOFs) has also been explored, opening up possibilities for creating porous materials with tailored properties for gas storage and separation. rsc.org
| Research Area | Potential Application of this compound |
| Polymer Chemistry | Monomer for high-performance polymers with enhanced thermal and mechanical properties. |
| Nanomaterials | Building block for self-assembled nanostructures and metal-organic frameworks (MOFs). |
Q & A
Q. What experimental designs are suitable for investigating the compound’s interactions with biological membranes?
- Methodological Answer : Use Langmuir-Blodgett troughs to study monolayer penetration kinetics. Pair with fluorescence anisotropy to assess membrane fluidity changes. Validate findings using molecular dynamics simulations, parameterized with force fields like CHARMM or AMBER .
Q. How can batch-to-batch variability in synthesized this compound be minimized for pharmacological assays?
- Methodological Answer : Implement rigorous quality control (QC) protocols: quantify peptide content via amino acid analysis, remove trifluoroacetic acid (TFA) residues via lyophilization, and validate solubility profiles across batches. Use ANOVA to statistically assess variability and adjust synthesis parameters iteratively .
Q. What strategies are effective for integrating this compound into supramolecular assemblies?
- Methodological Answer : Explore host-guest chemistry using cyclodextrins or cucurbiturils. Characterize binding constants via isothermal titration calorimetry (ITC) and structural arrangements via small-angle X-ray scattering (SAXS). Compare thermodynamic data with computational docking studies .
Q. How should clustered data from toxicity studies be analyzed to account for nested observations?
Q. What frameworks support the development of a mechanistic hypothesis for the compound’s metabolic stability?
- Methodological Answer : Combine in vitro hepatic microsomal assays with LC-MS/MS metabolite profiling. Use cheminformatics tools (e.g., MetaSite) to predict metabolic hotspots. Validate hypotheses via isotopic labeling and kinetic isotope effect (KIE) studies .
Data Analysis and Reporting Guidelines
- For Literature Reviews : Adhere to PRISMA 2020 guidelines for systematic reviews, including risk-of-bias assessments and funnel plots to detect publication bias .
- For Experimental Replication : Document raw data in appendices (per IUPAC standards) and highlight processed data in results. Use Open Science Framework (OSF) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
